Isooxypeucedanin
Overview
Description
Isooxypeucedanin is a naturally occurring furanocoumarin compound. It is a secondary metabolite found in various plant species, particularly within the Apiaceae family. This compound is known for its diverse biological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties .
Preparation Methods
Isooxypeucedanin can be isolated from natural sources such as the roots of Angelica dahurica. The extraction process typically involves the use of organic solvents like ethyl acetate. The compound can also be synthesized through chemical reactions involving furanocoumarin precursors .
Chemical Reactions Analysis
Isooxypeucedanin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other furanocoumarin derivatives.
Biology: Isooxypeucedanin exhibits significant antiproliferative activity, making it a candidate for cancer research.
Medicine: The compound’s anti-inflammatory and cytotoxic properties are being explored for therapeutic applications.
Industry: This compound is used in the development of natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of isooxypeucedanin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It targets specific molecular pathways, including the inhibition of DNA synthesis and the induction of cell cycle arrest at the G1 phase .
Comparison with Similar Compounds
Isooxypeucedanin is structurally similar to other furanocoumarins such as:
- Oxypeucedanin
- Imperatorin
- Psoralen
- Bergapten
What sets this compound apart is its unique epoxide ring structure, which contributes to its distinct biological activities .
Properties
IUPAC Name |
4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPJJIUMAKBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198596 | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5058-15-1 | |
Record name | Pabulenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOOXYPEUCEDANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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